molecular formula C14H12N6O2S B12169313 4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide

4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide

Cat. No.: B12169313
M. Wt: 328.35 g/mol
InChI Key: IIYWKWKCCIZBFX-UHFFFAOYSA-N
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Description

4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a sulfanylacetyl group at position 6, linked to a benzamide moiety via an amide bond. The benzamide group introduces hydrogen-bonding capabilities, which may enhance target specificity compared to simpler analogs.

Properties

Molecular Formula

C14H12N6O2S

Molecular Weight

328.35 g/mol

IUPAC Name

4-[[2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino]benzamide

InChI

InChI=1S/C14H12N6O2S/c15-14(22)9-1-3-10(4-2-9)17-12(21)7-23-13-6-5-11-18-16-8-20(11)19-13/h1-6,8H,7H2,(H2,15,22)(H,17,21)

InChI Key

IIYWKWKCCIZBFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NN3C=NN=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Acetylation: The acetyl group is added using acetic anhydride or acetyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the amide bond, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can target the triazolopyridazine core.

    Substitution: Various substitution reactions can occur, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Substituted benzamides and triazolopyridazines.

Scientific Research Applications

4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide has several applications:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to bind to active sites, inhibiting enzyme activity. This interaction can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are critical to understanding its unique properties. Below is a comparative analysis with key derivatives (Table 1).

Table 1: Comparison of 4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide and Analogs

Compound Name Substituents on Triazolopyridazine Core Molecular Formula Molecular Weight (g/mol) Solubility (pH 7.4, µg/mL) Biological Activity (Inferred/Reported)
4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide 6-position: sulfanylacetyl-benzamide C₁₅H₁₃N₅O₂S 327.36 Inferred low Kinase inhibition (hypothesized)
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 3-position: sulfanylacetamide; 6-position: 4-methylphenyl C₁₄H₁₃N₅OS 299.35 11.2 Not specified
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine 8-position: 4-methoxybenzyl; 6-position: methyl C₁₅H₁₆N₄O 268.32 Not reported Kinase inhibition (experimentally validated)
N-[(3-Methoxyphenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide 3-position: sulfanylacetamide; 6-position: pyridin-2-yl C₁₉H₁₈N₄O₂S 374.44 Not reported Inferred receptor binding

Key Structural and Functional Differences

Substituent Position and Type: The target compound’s 6-position sulfanylacetyl-benzamide substituent distinguishes it from analogs like 2-[[6-(4-Methylphenyl)-...]sulfanyl]acetamide (), which has a 4-methylphenyl group at position 6 and a sulfanylacetamide at position 3 . Positional variations significantly impact molecular interactions; for instance, the 6-substituted benzamide may enhance polar interactions in binding pockets compared to hydrophobic 4-methylphenyl groups.

Solubility and Physicochemical Properties :

  • The acetamide derivative in exhibits moderate aqueous solubility (11.2 µg/mL at pH 7.4) . The target compound’s benzamide group, with its aromatic ring, likely reduces solubility due to increased hydrophobicity.

Biological Activity :

  • The N-(4-Methoxybenzyl)-6-methyl-... analog () demonstrated kinase inhibition in crystallographic studies, suggesting that triazolopyridazines with bulky substituents (e.g., methoxybenzyl) can engage ATP-binding pockets . The target compound’s benzamide may mimic this interaction but with altered steric or electronic effects.
  • Pyridin-2-yl-substituted analogs () may target receptors requiring π-π stacking, whereas the target compound’s benzamide could prioritize hydrogen bonding .

Limitations and Notes

  • Inferred Data : Solubility and activity data for the target compound are extrapolated from structural analogs due to a lack of direct experimental reports.

Biological Activity

The compound 4-{[([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide is part of a class of triazolo-pyridazine derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology. This article delves into the biological activities associated with this compound, emphasizing its anti-cancer properties, mechanisms of action, and pharmacological profiles.

Chemical Structure and Properties

  • Molecular Formula: C17H18N6O2S
  • Molecular Weight: 370.43 g/mol
  • Purity: Typically ≥ 95% .

Antiproliferative Effects

Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines. For instance, derivatives of triazolo[4,3-b]pyridazine were synthesized and evaluated for their cytotoxic effects on 60 cancer cell lines. Notably:

  • Compound 4g exhibited a mean growth inhibition (GI%) of 55.84% against tumor cells.
  • Compound 4a showed a lower GI% of 29.08% .

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineIC50 (μM)GI%
4gMCF-70.163 ± 0.0155.84
4aVarious0.283 ± 0.0129.08

The mechanism by which these compounds exert their antiproliferative effects involves several pathways:

  • Cell Cycle Arrest: Compound 4g was found to induce cell cycle arrest at the S phase in MCF-7 cells.
  • Apoptosis Induction: It increased apoptosis by 29.61-fold compared to control, indicating a strong pro-apoptotic effect.
  • Caspase Activation: Enhanced levels of caspase-9 were observed alongside decreased phosphorylation of key proteins in the PI3K-AKT-mTOR pathway, suggesting a targeted mechanism affecting survival pathways in cancer cells .

Pharmacokinetics and Drug-Likeness

Studies have assessed the pharmacokinetic properties and drug-likeness of these triazolo-pyridazine derivatives:

  • The compounds demonstrated favorable absorption and distribution characteristics.
  • Molecular docking studies indicated that these compounds bind effectively to the ATP-binding sites of c-Met and Pim-1 kinases, which are critical targets in cancer therapy .

Case Studies

A case study involving the evaluation of various derivatives showed that triazolo-pyridazine compounds could serve as dual inhibitors targeting both c-Met and Pim-1 kinases:

  • In vitro studies confirmed their efficacy against breast cancer cell lines.
  • The results suggested that these compounds could potentially overcome resistance mechanisms commonly seen in cancer therapies .

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